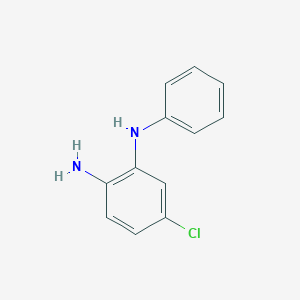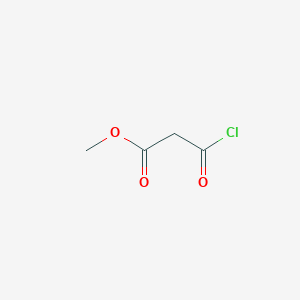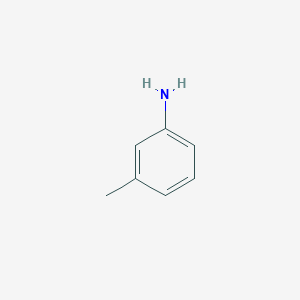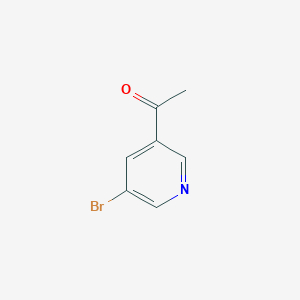
2-クロロ-4-シアノピリジン
概要
説明
2-Chloro-4-cyanopyridine, also known as 2-Chloro-4-cyanopyridine, is a useful research compound. Its molecular formula is C6H3ClN2 and its molecular weight is 138.55 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-4-cyanopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-4-cyanopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-cyanopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究
2-クロロ-4-シアノピリジン: は、様々な医薬品化合物の合成における貴重な中間体です。 これは、抗炎症薬の標的であるミトゲン活性化タンパク質キナーゼ活性化タンパク質キナーゼ2(MK-2)のピロロピリジン阻害剤を調製するために使用されてきました . この化合物のキナーゼ活性を調節する能力は、新しい治療薬の開発に大きく貢献しています。
抗関節炎薬の開発
この化合物は、ピリジニルテトラゾールを合成するための前駆体として機能し、マトリックスMMP-13阻害剤を特定するための足場として検討されています . MMP-13阻害剤は、関節軟骨の分解を引き起こす一般的な関節炎の一種である変形性関節症の治療に潜在的な用途があります。
Safety and Hazards
作用機序
Target of Action
2-Chloro-4-cyanopyridine is an important organic intermediate used in the synthesis of various pharmaceutical compounds . It is primarily used to prepare pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) . MK-2 is a key enzyme involved in inflammatory responses and cell proliferation .
Mode of Action
In the case of MK-2 inhibitors, it likely contributes to the formation of a structure that can interact with the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
2-Chloro-4-cyanopyridine is involved in the synthesis of pyrrolopyridine inhibitors of MK-2 . These inhibitors can affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation, differentiation, and survival . By inhibiting MK-2, these compounds can potentially modulate inflammatory responses and cell proliferation .
Pharmacokinetics
The ADME properties of these final compounds would depend on their specific chemical structures .
Result of Action
The primary result of the action of 2-Chloro-4-cyanopyridine is the synthesis of compounds with potential therapeutic effects . For example, it is used to synthesize pyrrolopyridine inhibitors of MK-2, which can potentially modulate inflammatory responses and cell proliferation .
Action Environment
The action of 2-Chloro-4-cyanopyridine largely depends on the conditions of the chemical reactions in which it is involved . Factors such as temperature, pH, and the presence of other reactants can influence its reactivity . In biological systems, factors such as the local concentration of the compound, the presence of target enzymes, and the overall physiological state of the cells can also influence its action .
生化学分析
Biochemical Properties
It is known to be used as an intermediate in the synthesis of pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and to synthesize pyridinyl-tetrazoles as a scaffold to identify matrix metalloproteinase-13 (MMP-13) inhibitors for the treatment of osteoarthritis
Cellular Effects
Given its use in the synthesis of MK-2 inhibitors , it may have potential effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be involved in the synthesis of certain pharmaceutical compounds
Temporal Effects in Laboratory Settings
It is known to be soluble in methanol and is typically stored in a dark place at room temperature .
特性
IUPAC Name |
2-chloropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXBTPFMCTXCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340938 | |
| Record name | 2-Chloro-4-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33252-30-1 | |
| Record name | 2-Chloro-4-cyanopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-pyridinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-pyridinecarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S8C7U4ER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key applications of 2-chloro-4-cyanopyridine in organic synthesis?
A: 2-Chloro-4-cyanopyridine serves as a versatile building block in organic synthesis due to the reactivity of both the chlorine and cyano groups. [, , , ] It is particularly useful for constructing heterocyclic systems, including imidazoles [], and as a starting material for the synthesis of complex molecules like the anticancer agent diflomotecan. [] Notably, the chlorine atom can undergo halogen exchange reactions, as observed during quaternization with methyl iodide. []
Q2: Can you provide an example of how 2-chloro-4-cyanopyridine is used to synthesize a specific class of compounds?
A: Researchers have utilized 2-chloro-4-cyanopyridine in the development of imidazole p38 MAP kinase inhibitors. [] One approach involved a thiazolium-catalyzed cross-benzoin condensation of a pyridine aldehyde (derived from 2-chloro-4-cyanopyridine) with an N-acylimine. The resulting α-ketoamide underwent cyclization to yield the desired tetrasubstituted imidazole.
Q3: Are there any examples of 2-chloro-4-cyanopyridine being used in the synthesis of natural products?
A: Yes, the first total synthesis of the natural product louisianin A utilized 2-chloro-4-cyanopyridine as a starting material. [] The synthesis involved a key cyclization-decarboxylation sequence to form the cyclopentenone ring present in louisianin A.
Q4: How can 2-chloro-4-cyanopyridine be used to generate complex metal complexes?
A: 2-chloro-4-cyanopyridine reacts with osmium hydrido alkenylcarbyne complexes to form fused osmacyclopentadienes. [] This reaction proceeds through the nucleophilic attack of the pyridine nitrogen on the carbyne carbon, followed by ring closure and subsequent transformations.
Q5: Can 2-chloro-4-cyanopyridine be used to synthesize other heterocyclic systems besides imidazoles?
A: Yes, it can be employed to synthesize various other heterocyclic systems. For instance, 2-chloro-4-cyanopyridine reacts with nickel(II) salts in the presence of ketoximes to form N,N-chelating bis(1,3,5-triazapentadiene/ato)nickel(II) complexes. [] This reaction highlights the versatility of 2-chloro-4-cyanopyridine in constructing diverse heterocyclic frameworks.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)


![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)
